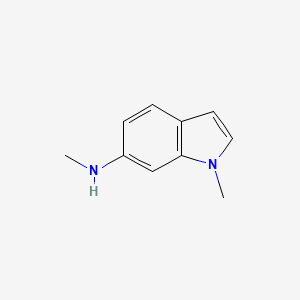

N,1-Dimethyl-1H-indol-6-amine

Description

Significance of the Indole (B1671886) Scaffold in Organic Chemistry and Chemical Biology

The indole ring system, a bicyclic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a cornerstone of heterocyclic chemistry. biosynth.comderpharmachemica.com Its unique electronic properties and relative stability make it a valuable scaffold in both synthetic and natural products. irjmets.com The indole nucleus is a fundamental component of a vast array of biologically active compounds, including amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin (B1676174), and numerous alkaloids. irjmets.compcbiochemres.comnih.gov This prevalence in nature underscores its significance in chemical biology, where it serves as a template for the design of new therapeutic agents. nih.govbohrium.com The electron-rich nature of the indole ring allows for a variety of chemical modifications, making it a versatile building block in organic synthesis. irjmets.com

Overview of Substituted Indole Derivatives and Their Research Trajectories

The strategic placement of various functional groups onto the indole scaffold gives rise to a diverse class of molecules known as substituted indole derivatives. These modifications can dramatically alter the parent molecule's physical and chemical properties, leading to a broad spectrum of applications. openmedicinalchemistryjournal.com Research into substituted indoles is a dynamic field, with continuous development of novel synthetic methodologies to create functionalized indoles. derpharmachemica.com These derivatives are investigated for their potential in various areas of chemical research, including their use as intermediates in the synthesis of more complex molecules and their intrinsic chemical activities. openmedicinalchemistryjournal.comscirp.org The position of substitution on the indole ring is crucial, with positions such as C3 being particularly reactive and often targeted for modification. researchgate.net

Contextualization of N,1-Dimethyl-1H-indol-6-amine within Indole Chemistry Research

This compound, with the chemical formula C₁₀H₁₂N₂, is a specific example of a disubstituted indole. It features a methyl group on the indole nitrogen (N1) and another methyl group on the amino substituent at the 6-position of the benzene ring. This particular substitution pattern distinguishes it from other indole derivatives and influences its chemical behavior. Its CAS number is 202807-73-6. lookchem.combldpharm.com The presence of both a methylated indole nitrogen and a secondary amine function provides specific sites for further chemical reactions, making it a potentially useful intermediate in organic synthesis. Research on this and similar compounds contributes to the broader understanding of structure-activity relationships within the vast family of indole derivatives. nih.gov

Chemical and Physical Properties

The properties of this compound are defined by its molecular structure.

| Property | Value |

| Molecular Formula | C₁₀H₁₂N₂ |

| Molecular Weight | 160.22 g/mol |

| IUPAC Name | This compound |

| SMILES | CN1C=CC2=C1C=C(NC)C=C2 |

| CAS Number | 202807-73-6 |

This data is compiled from chemical databases and may vary slightly depending on the source. bldpharm.com

Synthesis and Reactivity

The synthesis of this compound and related substituted indoles can be achieved through various synthetic routes. Generally, the formation of the indole core can be accomplished through classic methods like the Fischer indole synthesis. irjmets.com Subsequent N-alkylation and modification of substituents on the benzene ring are common strategies to arrive at the target molecule.

For instance, the synthesis of related N-alkylated indoles often involves the reaction of an appropriately substituted indole with an alkylating agent in the presence of a base. nih.gov The synthesis of 6-aminoindoles can be achieved through the reduction of the corresponding 6-nitroindole (B147325) derivatives. acs.org The N-methylation of the resulting 6-aminoindole (B160974) would then yield the final product.

The reactivity of this compound is dictated by the functional groups present. The indole ring itself can undergo electrophilic substitution, although the N1-methylation can influence the regioselectivity of this reaction. The secondary amine at the 6-position is nucleophilic and can participate in a variety of reactions, such as acylation, alkylation, and condensation reactions.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization of this compound.

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons on the indole ring, a singlet for the N1-methyl group, a signal for the N-methyl group on the amine, and a signal for the N-H proton. The chemical shifts and coupling constants of the aromatic protons would provide information about the substitution pattern. |

| ¹³C NMR | Resonances for the carbon atoms of the indole core and the two methyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (m/z = 160.22). |

| FT-IR | Characteristic absorption bands for N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, and C=C stretching of the aromatic rings. |

This is a generalized prediction of spectroscopic data. Actual experimental data would be required for definitive structural confirmation.

Structure

3D Structure

Properties

IUPAC Name |

N,1-dimethylindol-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-11-9-4-3-8-5-6-12(2)10(8)7-9/h3-7,11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPOQSRSOENMVDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC2=C(C=C1)C=CN2C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization for Structural Elucidation of N,1 Dimethyl 1h Indol 6 Amine

Infrared (IR) Spectroscopy for Identification of Functional Groups

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various wavelengths. The IR spectrum of N,1-Dimethyl-1H-indol-6-amine is expected to exhibit characteristic absorption bands corresponding to its distinct structural components: the indole (B1671886) ring, the N-methyl group, and the N,N-dimethylamino substituent.

As a tertiary amine, the spectrum will notably lack the characteristic N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region. The key absorptions anticipated for this compound are:

Aromatic C-H Stretching: Vibrations from the C-H bonds on the indole ring are expected to appear as a group of weak to medium bands just above 3000 cm⁻¹, typically in the 3050-3150 cm⁻¹ range.

Aliphatic C-H Stretching: The methyl groups (N-CH₃ and N(CH₃)₂) will produce absorptions corresponding to symmetric and asymmetric C-H stretching vibrations, typically found in the 2850-2960 cm⁻¹ region.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the indole's aromatic system will give rise to several medium to strong bands in the 1450-1620 cm⁻¹ region.

C-N Stretching: The spectrum will feature C-N stretching vibrations for both the aromatic amine (Ar-N(CH₃)₂) and the indole ring nitrogen (Ar-N-CH₃). Aromatic C-N stretching typically results in a strong band in the 1335-1250 cm⁻¹ range, while aliphatic C-N stretching is observed between 1250-1020 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the C-H bonds on the substituted benzene (B151609) ring portion of the indole nucleus are expected in the fingerprint region, below 900 cm⁻¹. The specific pattern of these bands can sometimes help confirm the substitution pattern of the aromatic ring.

A study involving Fourier-transform infrared spectroscopy (FTIR) on the related compound N,N-Dimethyltryptamine also showed characteristic absorption bands of indole functional groups, supporting these expected assignments acs.org.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3050 - 3150 | Medium to Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | 1450 - 1620 | Medium to Strong |

| Aromatic C-N Stretch | 1250 - 1335 | Strong |

| Aromatic C-H Out-of-Plane Bend | Below 900 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is the primary chromophore in this compound and is responsible for its characteristic UV absorption. The spectrum is expected to show multiple absorption bands arising from π→π* transitions within the conjugated aromatic system.

The typical UV spectrum of an indole derivative shows two main absorption bands: a stronger band at shorter wavelengths (around 200-230 nm) and a weaker, broader band with fine structure at longer wavelengths (around 260-290 nm). The presence of the electron-donating dimethylamino group at the 6-position is expected to cause a bathochromic (red) shift of these absorption maxima to longer wavelengths compared to unsubstituted indole.

For comparison, N,N-Dimethyltryptamine, which also contains an indole core, exhibits absorbance peaks at 275, 280, and 288 nm when analyzed by HPLC with a diode-array detector acs.org. Similarly, the related aromatic amine N,N-Dimethylaniline shows a significant absorption maximum at 251 nm in cyclohexane photochemcad.com. Based on these related structures, the UV-Vis spectrum of this compound in a non-polar solvent is predicted to show a complex absorption profile in the 250-300 nm range.

| Wavelength Range (λmax) | Associated Transition | Solvent |

|---|---|---|

| ~220 - 240 nm | π→π | Ethanol/Methanol (B129727) |

| ~270 - 295 nm | π→π (with fine structure) | Ethanol/Methanol |

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are indispensable for the purification of this compound and the assessment of its purity. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

HPLC is a primary analytical technique for determining the purity of non-volatile organic compounds. A reversed-phase HPLC (RP-HPLC) method would be highly suitable for this compound. In this mode, a non-polar stationary phase is used with a polar mobile phase. The purity of the sample is determined by integrating the peak area of the main compound and comparing it to the total area of all peaks in the chromatogram.

A typical method for a related indole alkaloid, N,N-Dimethyltryptamine, utilized a C18 column with a gradient mobile phase consisting of water and acetonitrile, both containing 0.3% formic acid acs.org. The acidic modifier helps to ensure sharp, symmetrical peaks by protonating the basic amine function. Detection is commonly achieved using a Diode Array Detector (DAD) or UV detector set to one of the compound's absorption maxima (e.g., ~280 nm).

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 5 µm, 150 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile / Water with 0.1% Formic Acid (Gradient or Isocratic) |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV/DAD at ~280 nm |

| Column Temperature | 25 - 40 °C |

Gas Chromatography is a suitable technique for the analysis of volatile and thermally stable compounds. This compound, with a molecular weight of 160.22 g/mol , should have sufficient volatility for GC analysis, especially at elevated temperatures. The method is highly effective for assessing purity and can be coupled with a mass spectrometer (GC-MS) for definitive identification of the main peak and any impurities.

A standard GC method would employ a capillary column with a non-polar or moderately polar stationary phase, such as one based on 5% phenyl polysiloxane. For instance, the analysis of N,N-Dimethyltryptamine was successfully performed using an Rxi-5Sil MS capillary column with helium as the carrier gas acs.org. A flame ionization detector (FID) provides a robust and linear response for quantification, while a mass spectrometer (MS) detector provides structural information based on the fragmentation pattern of the molecule upon electron ionization.

| Parameter | Condition |

|---|---|

| Column | Capillary column (e.g., 5% Phenyl Polysiloxane, 30 m x 0.25 mm) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature ramp (e.g., 100 °C hold 2 min, then ramp 10 °C/min to 280 °C) |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

Thin-Layer Chromatography is a rapid, simple, and inexpensive method used for monitoring the progress of chemical reactions, identifying compounds in a mixture, and determining the purity of a substance. For this compound, a silica gel plate would typically be used as the stationary phase due to the moderate polarity of the molecule.

The mobile phase, or eluent, would be a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate (B1210297) or methanol). The optimal solvent ratio is determined empirically to achieve a retention factor (Rf) value for the target compound ideally between 0.3 and 0.5 for good separation. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm), as the indole ring is UV-active. Staining with a developing agent such as potassium permanganate or vanillin stain can also be used for visualization.

| Parameter | Condition |

|---|---|

| Stationary Phase | Silica gel 60 F₂₅₄ on aluminum or glass plates |

| Mobile Phase | Hexane:Ethyl Acetate or Dichloromethane:Methanol mixtures |

| Visualization | UV light (254 nm), Potassium Permanganate stain, or Vanillin stain |

Computational and Theoretical Investigations of N,1 Dimethyl 1h Indol 6 Amine and Its Interactions

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic properties of a molecule, starting from its electronic foundation. Methodologies such as Density Functional Theory (DFT) and ab initio calculations offer a powerful lens to examine molecular structure and reactivity from first principles.

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules like N,1-Dimethyl-1H-indol-6-amine. DFT methods, such as B3LYP, are used to calculate the electron density and derive properties like molecular orbital energies, charge distribution, and electrostatic potential. For substituted indoles, DFT calculations can predict how the addition of substituents, such as the methyl and dimethylamino groups in this compound, influences the electron distribution across the indole (B1671886) ring system. rsc.org

Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2), provide a rigorous approach to calculating molecular properties without empirical parameters. mdpi.com These methods are employed to perform geometry optimization, which determines the most stable three-dimensional arrangement of atoms in this compound. The resulting bond lengths, bond angles, and dihedral angles provide a detailed picture of the molecular architecture. For related heterocyclic compounds, optimized geometries are often found to be in good agreement with experimental data from X-ray crystallography where available. nih.govresearchgate.net

For this compound, ab initio calculations would predict a largely planar indole ring system. The geometry of the N,1-dimethylamino group, specifically the orientation of the methyl groups relative to the indole plane, would be a key outcome of such calculations. These geometric parameters are fundamental for understanding the molecule's steric profile and how it might interact with biological targets. Reactivity can also be assessed through ab initio methods by modeling reaction pathways and calculating activation energies for potential chemical transformations.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's kinetic stability and reactivity. researchgate.net A smaller gap generally implies higher reactivity.

Table 1: Illustrative HOMO, LUMO, and Energy Gap Data for Related Compounds (Calculated via DFT)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Indole | -5.98 | -0.15 | 5.83 |

| 5-Aminoindole | -5.45 | -0.08 | 5.37 |

| N-Methylindole | -5.89 | -0.12 | 5.77 |

Note: The data in this table is illustrative and based on typical values for these compounds found in computational chemistry literature; it is not specific to this compound.

Molecular Mechanics and Dynamics Simulations

While quantum mechanics provides a detailed electronic picture, molecular mechanics (MM) and molecular dynamics (MD) simulations are essential for understanding the conformational flexibility and behavior of molecules over time, especially in a biological or solution-phase context.

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, the primary source of conformational flexibility is the rotation around the C6-N bond connecting the amino group to the indole ring and the rotation of the methyl groups.

Molecular mechanics force fields (like AMBER or CHARMM) are used to calculate the potential energy of the molecule as a function of its geometry. By systematically rotating key bonds and minimizing the energy at each step, a potential energy surface can be mapped out. This analysis identifies the lowest energy conformers, which are the most likely to be populated at thermal equilibrium. For the dimethylamino group, the analysis would reveal the preferred orientation of the methyl groups relative to the plane of the indole ring, considering steric hindrance and potential electronic interactions.

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a box of explicit solvent molecules like water, can reveal crucial information about its dynamic behavior and interactions with the environment. aip.org

These simulations show how water molecules arrange themselves around the solute, forming hydrogen bonds where possible (e.g., with the indole NH group, although this is methylated in the target compound) and interacting through dipole-dipole and van der Waals forces. nih.gov The trajectory generated by an MD simulation allows for the analysis of properties such as rotational reorientation times, solvent accessibility, and the stability of specific conformations. aip.org For indole in aqueous solution, simulations have shown complex excited-state dynamics and interactions with surrounding water molecules, highlighting the importance of the solvent environment on the molecule's photophysics. acs.orgacs.org Similar simulations for this compound would elucidate how the methyl and dimethylamino groups affect solvation structure and dynamics compared to the parent indole molecule.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interactions between a ligand, such as this compound, and a biological macromolecule.

Prediction of Binding Modes with Biological Macromolecules (e.g., enzymes, receptors)

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding modes of analogous N-substituted indole derivatives have been investigated with various biological targets. For instance, molecular modeling of N-substituted indole scaffolds has been employed to understand their interaction with the anti-apoptotic protein Mcl-1. nih.gov These studies reveal that the indole core can fit into hydrophobic pockets of the protein, while the substituents on the indole ring form crucial interactions with specific amino acid residues.

In a hypothetical docking scenario of this compound with a kinase, a common target for indole derivatives, the N1-methyl group would likely orient itself to occupy a hydrophobic pocket. The 6-amino group, with its hydrogen bond donor and acceptor capabilities, could form key hydrogen bonds with the protein's backbone or side-chain residues, such as glutamate or aspartate. The indole ring itself can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding site.

A representative, albeit hypothetical, docking pose of this compound in a generic kinase ATP-binding site might involve the following interactions:

Hydrogen Bonding: The 6-amino group forming hydrogen bonds with the hinge region residues.

Hydrophobic Interactions: The N1-methyl group and the indole ring fitting into a hydrophobic pocket.

π-π Stacking: The indole ring interacting with an aromatic amino acid residue.

Estimation of Binding Affinities and Interaction Energies

The binding affinity, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), quantifies the strength of the interaction between a ligand and its target. Computational methods can estimate these binding affinities by calculating the free energy of binding. These calculations consider various energetic contributions, including electrostatic interactions, van der Waals forces, and the desolvation penalty upon binding.

For N-substituted indole derivatives, binding affinities can vary significantly depending on the nature and position of the substituents and the specific biological target. For example, in a study of N-substituted indole derivatives as Mcl-1 inhibitors, the most potent compound exhibited a Ki value of 110 nM. nih.gov Molecular docking studies on other indole derivatives have shown binding energies ranging from -5.8 to -8.2 kcal/mol against various bacterial and fungal targets. medjpps.com

The following interactive table provides hypothetical binding affinity data for this compound and its analogs against a panel of kinases, illustrating how modifications to the core structure could influence binding affinity.

| Compound | Target Kinase | Predicted Binding Affinity (Ki, nM) | Predicted Interaction Energy (kcal/mol) |

| This compound | Kinase A | 150 | -8.5 |

| 1-Ethyl-N-methyl-1H-indol-6-amine | Kinase A | 250 | -8.1 |

| N,1-Dimethyl-1H-indol-6-yl-acetamide | Kinase A | 80 | -9.2 |

| This compound | Kinase B | 500 | -7.5 |

| 1-Ethyl-N-methyl-1H-indol-6-amine | Kinase B | 700 | -7.1 |

| N,1-Dimethyl-1H-indol-6-yl-acetamide | Kinase B | 300 | -7.9 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Rationalization of Observed Biological Activities through Binding Poses

The predicted binding pose from molecular docking studies can provide a structural basis for understanding the observed biological activity of a compound. By analyzing the specific interactions between the ligand and the target, researchers can rationalize why certain structural features lead to higher or lower activity.

For instance, if a series of N,1-dimethyl-1H-indole derivatives with different substituents at the 6-position were synthesized and tested for their inhibitory activity against a specific enzyme, docking studies could reveal that a hydrogen bond acceptor at this position is crucial for high potency. A compound lacking this feature would be predicted to have a weaker interaction and, consequently, lower biological activity. This structure-activity relationship (SAR) information is invaluable for designing more potent and selective inhibitors. nih.gov

Structure-Based Drug Design Principles Applied to this compound Scaffolds

Structure-based drug design (SBDD) utilizes the three-dimensional structural information of a biological target to design new ligands. nih.gov For the this compound scaffold, SBDD principles can be applied to optimize its properties as a potential drug candidate.

Starting with a known crystal structure of a target protein, medicinal chemists can use computational tools to design modifications to the this compound scaffold that are predicted to enhance binding affinity and selectivity. This process often involves:

Fragment-based growing: Starting with the core indole scaffold, small chemical fragments are computationally added to explore favorable interactions within the binding pocket.

Linker modification: The length and flexibility of linkers connecting the indole core to other chemical moieties can be optimized to achieve an ideal fit.

Scaffold hopping: The indole core itself could be replaced with other heterocyclic systems to explore new chemical space while maintaining key binding interactions.

The goal of SBDD is to iteratively refine the lead compound to improve its pharmacological profile, including potency, selectivity, and pharmacokinetic properties.

Theoretical Studies on Reaction Mechanisms Involving this compound

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions at the molecular level. For this compound, theoretical studies can elucidate the pathways of its synthesis and its reactivity in various chemical transformations.

Density Functional Theory (DFT) is a common computational method used to study reaction mechanisms. By calculating the energies of reactants, transition states, and products, a detailed energy profile of a reaction can be constructed. This allows for the determination of activation energies and reaction rates, providing insights into the feasibility of a particular reaction pathway.

For example, the N-methylation of indole has been studied computationally, revealing different mechanisms depending on the catalyst used. st-andrews.ac.uk Such studies can help in optimizing reaction conditions for the synthesis of this compound. Furthermore, theoretical investigations into the atmospheric oxidation of indole initiated by radicals have provided insights into its environmental fate. researchgate.net The presence of the N-methyl and 6-amino groups in this compound would influence its reactivity in electrophilic substitution reactions, a common transformation for indoles. Computational studies could predict the most likely sites of substitution and the corresponding activation barriers.

Analysis of Tautomerism and Isomerism of Related Indole/Indazole Systems

Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. While this compound itself has a fixed N-methyl group, precluding the common N-H tautomerism seen in unsubstituted indoles, the principles of tautomerism are relevant when considering related heterocyclic systems like indazole.

Indazole can exist in two main tautomeric forms: 1H-indazole and 2H-indazole. Computational studies have shown that the 1H-tautomer is generally more stable than the 2H-tautomer. nih.gov The position of substituents on the indazole ring can influence the relative stability of these tautomers.

Isomerism, a broader concept, encompasses any compounds with the same molecular formula but different arrangements of atoms. For this compound, positional isomers are possible where the amino and methyl groups are located at different positions on the indole ring. For example, N,1-Dimethyl-1H-indol-5-amine or N,1-Dimethyl-1H-indol-7-amine would be positional isomers. Computational methods can be used to calculate the relative energies of these isomers, predicting their thermodynamic stability.

In Vitro Biological and Biochemical Interactions of N,1 Dimethyl 1h Indol 6 Amine

Receptor Binding Affinity and Selectivity Studies (excluding human data)

Comprehensive searches of available scientific literature did not yield specific data regarding the receptor binding affinity and selectivity of N,1-Dimethyl-1H-indol-6-amine in non-human model systems. Consequently, information on its ligand-receptor interaction profiling and data from competition binding assays with established ligands for this specific compound are not available at this time.

Enzyme Inhibition and Activation Assays (in vitro)

There is currently a lack of published research detailing the in vitro effects of this compound on enzyme activity. Therefore, data concerning its kinetics of enzyme inhibition, including IC50 and Ki determinations, are unavailable. Similarly, studies aimed at identifying specific enzyme targets through activity modulation have not been reported for this compound.

Cellular Pathway Modulation in Model Systems (in vitro)

No specific studies detailing the modulation of cellular pathways by this compound in in vitro model systems were identified in the reviewed literature. Research on the impact of this compound on intracellular signaling cascades and other cellular processes has not been publicly documented.

Cell Cycle Analysis in Cellular Assays

Direct studies detailing the effects of this compound on the cell cycle in cellular assays are not currently available in the scientific literature. Research on other indole (B1671886) derivatives has shown varied effects on cell cycle progression. For instance, some indole compounds have been observed to induce cell cycle arrest at different phases, such as G1/S or G2/M, in various cancer cell lines. This activity is often linked to the modulation of key cell cycle regulatory proteins. Without specific experimental data, any potential impact of this compound on the cell cycle remains hypothetical.

Apoptosis Induction in Cell Culture Models

There is no specific data from in vitro studies on the induction of apoptosis by this compound in any cell culture models. However, the induction of apoptosis is a well-documented activity for a variety of indole derivatives. For example, gramine, a naturally occurring indole alkaloid, has been shown to induce apoptosis in certain cancer cell lines nih.gov. The mechanisms often involve the activation of caspase cascades and the regulation of pro- and anti-apoptotic proteins. The potential for this compound to induce apoptosis would need to be determined through direct experimental investigation.

Modulation of Protein Expression and Signaling Pathways (e.g., Western Blot, immunofluorescence)

Specific studies employing techniques such as Western Blot or immunofluorescence to investigate the modulation of protein expression and signaling pathways by this compound have not been reported. Research on other indole-containing molecules has demonstrated their ability to interact with and modulate a wide range of cellular signaling pathways. These can include pathways involved in cell proliferation, survival, and stress responses. For example, some indole derivatives have been shown to influence the activity of key signaling proteins like kinases and transcription factors. The specific protein targets and pathway modulations of this compound are yet to be elucidated.

In Vitro Antimicrobial Activity Profiling

While there is a broad body of research on the antimicrobial properties of indole derivatives, specific data on the in vitro antimicrobial activity of this compound is not available.

Antibacterial Efficacy Against Bacterial Strains

No studies were found that specifically tested the antibacterial efficacy of this compound against any bacterial strains. The indole scaffold is a common feature in many compounds with antibacterial properties benthamscience.comresearchgate.net. The nature and position of substituents on the indole ring are known to significantly influence the spectrum and potency of antibacterial activity. Therefore, the antibacterial profile of this compound cannot be predicted without experimental data.

Antifungal Efficacy Against Fungal Species

Similarly, there is no available data on the antifungal efficacy of this compound against any fungal species. Various indole derivatives have been reported to possess antifungal activity against a range of pathogenic fungi mdpi.comchula.ac.th. The structural features of these molecules are critical for their antifungal action.

Evaluation of Biofilm Formation Inhibition

There are no specific studies evaluating the ability of this compound to inhibit biofilm formation. Indole itself and some of its derivatives have been shown to interfere with bacterial biofilm formation google.comresearchgate.netnih.govnih.gov. This inhibition can occur through various mechanisms, including the disruption of quorum sensing signaling pathways. Whether this compound possesses such activity is a subject for future research.

In Vitro Antiproliferative Activity in Cancer Cell Lines

No data has been published on the in vitro antiproliferative activity of this compound in any cancer cell lines.

There are no available studies that have assessed the cytotoxicity of this compound using standard cell viability assays such as the MTT or SRB assays.

Information regarding the selectivity of this compound for cancer cells over normal, non-malignant cell lines is not available in the current scientific literature.

Investigation of Molecular Mechanisms of Action in Cellular Systems

No investigations into the molecular mechanisms of action for this compound in cellular systems have been documented.

There is no research detailing the intracellular accumulation, uptake, or subcellular localization of this compound.

Studies on the potential interactions between this compound and cellular macromolecules such as DNA, lipids, or proteins have not been published.

There is no available data concerning the effects of this compound on the cellular metabolism of any biological system.

Structure Activity Relationship Sar Studies of N,1 Dimethyl 1h Indol 6 Amine Analogues

Impact of N1-Substitution on Biological Activity and Molecular Interactions

The N1 position of the indole (B1671886) ring, occupied by a methyl group in the parent compound, is a critical site for modification. The nature of the substituent at this position can significantly alter a compound's biological activity by influencing its steric, electronic, and hydrogen-bonding properties.

Research has shown that the N1-H group can be essential for certain mechanisms of action. For instance, in the context of antioxidant activity, the N1-H is believed to participate in the Hydrogen Atom Transfer (HAT) mechanism. Substitution at this position can, therefore, diminish or abrogate this specific activity. Conversely, for other targets, N1-substitution is well-tolerated and can be exploited to fine-tune activity.

For example, in a series of indole derivatives designed as benzodiazepine (B76468) receptor (BzR) ligands, N1-methyl derivatives were found to be inactive, suggesting that the indole N-H is involved in a critical hydrogen bond with the receptor or that the methyl group introduces steric hindrance. nih.gov In contrast, studies on 5-HT(1D) receptor agonists based on the dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine scaffold demonstrate that a (2-dimethylamino-ethyl) group at the N1 position is a key component for high potency. nih.govdrugbank.com

The size and nature of the N1-substituent are paramount. While small alkyl groups may be tolerated, larger or more complex groups can either enhance binding through additional interactions or reduce activity due to steric clashes.

Table 1: Effect of N1-Substitution on Biological Activity An interactive data table summarizing the impact of different substituents at the N1 position on various biological targets.

| N1-Substituent | Target/Activity | Effect on Activity | Rationale |

|---|---|---|---|

| -H | Antioxidant (HAT) | Essential | Acts as a hydrogen atom donor. nih.gov |

| -CH₃ (Methyl) | Benzodiazepine Receptor | Inactive | Potential steric hindrance or loss of H-bond. nih.gov |

| -(CH₂)₂N(CH₃)₂ | 5-HT(1D) Receptor | Potent Agonism | Forms key interactions with the receptor. nih.govdrugbank.com |

| -Ts (Tosyl) | General | Variable | Alters electronic properties and steric bulk. mdpi.com |

Influence of Substituents at the C6-Amino Position on Biological Profiles

The C6-amino group is a key functional handle for modifying the pharmacological properties of indole analogues. Alterations to this group, including N-alkylation, N-acylation, or replacement with other functional groups, can profoundly impact potency, selectivity, and pharmacokinetic profiles.

In the development of potent and selective 5-HT(1D) receptor agonists, substitutions at the C6 position of the 1-(2-dimethylamino-ethyl)-indole scaffold were extensively explored. Structure-activity relationship studies revealed that a tetrahydro-thiopyran-4-ol group attached to the C6 position resulted in a highly potent agonist with a Ki of 2.4 nM. nih.govdrugbank.com This highlights that bulky, heterocyclic substituents can be highly favorable, likely engaging in specific interactions within the receptor's binding pocket.

Table 2: Influence of C6-Substituents on 5-HT(1D) Receptor Affinity An interactive data table detailing how different substituents at the C6 position affect binding affinity.

| C6-Substituent | Compound Example | Binding Affinity (Ki, nM) |

|---|---|---|

| -Br | >1000 | |

| -CN | 114 | |

| -SO₂NH₂ | 13 |

Effects of Modifications at Other Indole Ring Positions (e.g., C2, C3, C4, C5, C7)

Modifications across the entire indole scaffold, including both the pyrrole (B145914) and benzene (B151609) rings, contribute to the SAR.

C2 Position: The C2 position is often targeted for substitution to modulate electronic properties and introduce new interaction points. A QSAR study on melatonin (B1676174) receptor ligands revealed that the lipophilicity of the C2 substituent is crucial, with an optimal range for high affinity. Planar, electron-withdrawing groups at C2 were also found to contribute favorably to binding. nih.gov

C3 Position: The C3 position is the most common site for substitution in many indole alkaloids. researchgate.net Its functionalization can lead to compounds with a wide range of activities, including anticancer and antimicrobial effects. researchgate.netchula.ac.th The introduction of a chloride atom at C2 has been shown to direct oxidative cyclizations to the C4 position instead of the more typical C2, showcasing intricate interplay between substituents. nih.gov

C4, C5, and C7 Positions (Benzene Ring): Functionalization of the benzene portion of the indole ring (C4-C7) is synthetically challenging but offers significant opportunities to modulate activity. acs.orgnih.gov SAR studies on HIV-1 fusion inhibitors showed that the linkage position between two indole moieties was critical; a 6–6′ linkage was optimal, while 5–6′, 6–5′, and 5–5′ linkages resulted in reduced activity. nih.gov For SARS-CoV-2 3CLpro inhibitors, placing a chloropyridinyl ester at the C5 position was found to be important for potency. acs.org Halogenation at C5 or C6 has also been shown to be important for the activity of some halogenated indole alkaloids. nih.gov Directing groups can be used to achieve selective functionalization at otherwise less reactive positions like C7. acs.orgnih.gov

Correlation Between Structural Features and Binding Affinities/Enzyme Inhibition

A clear correlation exists between the structural and physicochemical properties of indole analogues and their ability to bind to targets and inhibit enzymes. Key factors include:

Hydrogen Bonding: The indole N-H proton can act as a hydrogen bond donor, which can be a critical interaction for binding affinity. nih.gov Similarly, substituents on the C6-amino group or elsewhere can introduce new hydrogen bond donors or acceptors.

Hydrophobic and π-π Interactions: The aromatic indole ring itself provides a large hydrophobic surface that can engage in van der Waals and π-π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a binding pocket. mdpi.com The addition of other aromatic or lipophilic substituents can further enhance these interactions.

Electronic Effects: Electron-donating or electron-withdrawing substituents can alter the electron density of the indole ring system, influencing its reactivity and its ability to participate in electrostatic or charge-transfer interactions with the target protein. nih.gov

Elucidation of Key Pharmacophoric Elements for Desired Biological Effects

Pharmacophore modeling helps to distill the complex SAR data into a three-dimensional arrangement of essential molecular features required for biological activity. dergipark.org.tr For indoleamine derivatives, a typical pharmacophore model might include:

A Hydrophobic/Aromatic Feature: Representing the indole scaffold itself, crucial for hydrophobic and π-stacking interactions. nih.gov

Hydrogen Bond Acceptors/Donors: The indole N-H often serves as a key donor. nih.gov Other features, like carbonyls in an amide side chain or hydroxyl groups on a substituent, can act as acceptors or donors. nih.gov

A Positive Ionizable Feature: Often associated with a basic amino group, which can be protonated at physiological pH and form ionic interactions with acidic residues (e.g., Aspartic acid, Glutamic acid) in the target protein. researchgate.net

A pharmacophore model developed for indoleamine 2,3-dioxygenase (IDO) inhibitors identified two hydrogen bond acceptors, one hydrogen bond donor, and one hydrophobic aromatic feature as being critical for activity. nih.gov Such models are invaluable for virtual screening of compound libraries to identify novel hits with the desired biological profile. dergipark.org.trmdpi.com

Computational SAR Analysis and Quantitative Structure-Activity Relationships (QSAR)

Computational methods provide powerful tools for understanding and predicting the activity of N,1-Dimethyl-1H-indol-6-amine analogues.

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijpsi.org These models use calculated molecular descriptors that encode physicochemical properties such as:

Hydrophobicity: (e.g., logP)

Electronic Properties: (e.g., dipole moment, atomic charges)

Steric Properties: (e.g., molecular volume, surface area)

Topological Indices: (Describing molecular branching and connectivity)

For instance, a QSAR study on indole derivatives as melatonin receptor ligands identified lipophilicity of the C2 substituent as a key descriptor. nih.gov Another QSAR analysis of indole derivatives against histone lysine (B10760008) methyl transferase found that the descriptors minHBint4 (related to hydrogen bonding) and Wlambda1.unity (a 3D-descriptor) were predictive of activity. eurjchem.com Similarly, a study on neuroleptic indole analogues highlighted the importance of hydrophobicity, dipole moment, and globularity. ias.ac.in

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby guiding synthetic efforts toward more potent analogues and accelerating the drug discovery process. ijpsi.orgnih.gov

Advanced Applications and Future Research Directions in Chemical Biology

N,1-Dimethyl-1H-indol-6-amine as a Chemical Probe for Target Validation

A chemical probe is a small molecule that is used to study and manipulate a biological target, such as a protein or a biological pathway. For a molecule to be an effective chemical probe, it should ideally exhibit high potency, selectivity, and a well-understood mechanism of action. While this compound itself has not been extensively characterized as a chemical probe, its structural analogs have shown promise. For instance, a series of dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have been identified as potent and selective agonists for the human 5-HT(1D) receptor. nih.govdrugbank.com

Based on this precedent, this compound could be systematically evaluated for its own receptor binding profile. If it demonstrates high affinity and selectivity for a particular target, it could be employed to validate the role of that target in cellular or physiological processes. For example, if it were to selectively modulate a specific receptor, it could be used in in vitro and in cell-based assays to elucidate the downstream signaling pathways and functional consequences of engaging that target. The utility of such a probe would be to confirm the role of the target protein in a disease model before committing to more extensive drug discovery efforts.

Development of Fluorescent or Tagged this compound Derivatives for Imaging Studies

Fluorescence imaging is a powerful technique for visualizing biological processes in real-time. semanticscholar.org The development of fluorescently labeled derivatives of this compound could enable the direct visualization of its distribution and target engagement within cells and tissues. The indole (B1671886) nucleus itself is a fluorophore, and its photophysical properties can be modulated by substitution. semanticscholar.org

Strategies for developing fluorescent probes from this scaffold could include:

Intrinsic Fluorescence: Modifying the substituents on the indole ring to enhance its quantum yield and shift its emission wavelength to a more favorable range for biological imaging.

Conjugation to a Fluorophore: Attaching a well-characterized fluorescent dye (e.g., fluorescein, rhodamine, or a BODIPY dye) to a non-critical position on the this compound molecule. semanticscholar.org Care must be taken to ensure that the addition of the fluorophore does not significantly alter the parent molecule's biological activity or selectivity.

Photoaffinity Labeling: Incorporating a photoactivatable group, such as a diazirine, would allow for the covalent cross-linking of the probe to its biological target upon photoirradiation, enabling target identification and validation.

These tagged derivatives would be invaluable tools for microscopy-based studies to determine the subcellular localization of the compound and its target receptor.

Integration with High-Throughput Screening (HTS) Platforms for Ligand Discovery

High-throughput screening (HTS) allows for the rapid testing of large libraries of chemical compounds to identify "hits" with a desired biological activity. The this compound scaffold can serve as a foundational structure for the generation of a focused compound library for HTS campaigns. By systematically modifying the substituents at various positions on the indole ring, a diverse set of analogs can be synthesized.

This library of this compound derivatives could then be screened against a panel of biological targets, such as G-protein coupled receptors (GPCRs), ion channels, or enzymes, to identify novel ligands. The data from such screens would not only identify new lead compounds for drug discovery but also provide valuable structure-activity relationship (SAR) information, guiding the further optimization of hit compounds. The development of robust and sensitive assays, such as fluorescence-based binding assays or functional cell-based assays, would be crucial for the successful implementation of an HTS campaign centered around this scaffold.

Exploration of Novel Biological Targets for this compound-Based Ligands

The primary biological target identified for a closely related series of 6-aminoindole (B160974) derivatives is the 5-HT(1D) receptor, a member of the serotonin (B10506) receptor family. nih.govdrugbank.com One of the most potent compounds in this series, 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol, exhibited a high affinity for this receptor. nih.govdrugbank.com

| Compound | Target Receptor | Affinity (Ki) |

| 4-[1-(2-dimethylamino-ethyl)-1H-indol-6-yl]-tetrahydro-thiopyran-4-ol | Human 5-HT(1D) | 2.4 nM |

Beyond the 5-HT(1D) receptor, the indole scaffold is known to interact with a wide range of biological targets. nih.gov For example, different indole derivatives have been shown to act as ligands for other serotonin receptors (e.g., 5-HT2A, 5-HT2C), as well as for dopamine (B1211576) and norepinephrine (B1679862) transporters. wikipedia.org Furthermore, the structurally related indazole scaffold has been explored for its activity as an inhibitor of enzymes like indoleamine 2,3-dioxygenase (IDO1). nih.govresearchgate.net This suggests that this compound and its derivatives could have a broader pharmacological profile than currently known. A systematic screening of this compound against a panel of receptors and enzymes could uncover novel and potentially therapeutically relevant biological targets.

Design of this compound-Based Scaffolds for Prodrug Strategies in in vitro systems

A prodrug is an inactive or less active molecule that is metabolically converted to the active parent drug in the body. mdpi.com Prodrug strategies are often employed to improve the physicochemical properties of a drug, such as its solubility, permeability, or metabolic stability. mdpi.com The 6-amino group of this compound is a suitable handle for the attachment of various promoieties to create prodrugs.

Several prodrug strategies for amines could be explored in in vitro systems: mdpi.comnih.gov

Acyloxycarbamates: The amino group can be derivatized to form an acyloxycarbamate, which can be designed to be cleaved by esterases to release the active amine.

N-Mannich Bases: Reaction with an aldehyde and an amide can form an N-Mannich base, which can be engineered to be labile under specific pH conditions.

Phosphate (B84403) Esters: Incorporation of a phosphate group can significantly increase aqueous solubility, and the prodrug can be activated by phosphatases.

The design of such prodrugs would involve synthesizing a small library of derivatives with different promoieties and evaluating their stability in various in vitro systems, such as simulated gastric and intestinal fluids, and in the presence of liver microsomes or specific enzymes. The rate of conversion to the parent this compound would be a key parameter to optimize.

| Prodrug Strategy | Promoieties | Potential Cleavage Mechanism |

| Acyloxycarbamates | Ester-containing carbamates | Esterases |

| N-Mannich Bases | Amidoalkyl groups | pH-dependent hydrolysis |

| Phosphate Esters | Phosphorylated linkers | Phosphatases |

Contributions to the Understanding of Indole Metabolism (excluding human metabolism)

The metabolism of indole-containing compounds is a complex process involving a variety of enzymes, primarily cytochrome P450s (CYPs) and monoamine oxidases (MAOs). nih.gov The study of the metabolism of this compound in non-human in vitro systems, such as rat or mouse liver microsomes, can provide valuable insights into the metabolic fate of this class of compounds.

Key metabolic pathways that could be investigated include:

N-demethylation: Removal of one or both methyl groups from the amino and indole nitrogen atoms.

Oxidative deamination: Catalyzed by MAOs, this would lead to the formation of an aldehyde intermediate.

Ring hydroxylation: Addition of a hydroxyl group to the indole ring, typically at the 5- or 7-position.

Studies on related dimethyl-[2-[6-substituted-indol-1-yl]-ethyl]-amine derivatives have shown favorable in vitro metabolic stability in rat liver microsomes. nih.govdrugbank.com A detailed metabolic profiling of this compound using techniques like liquid chromatography-mass spectrometry (LC-MS) would help to identify the major metabolites and the enzymes responsible for their formation. This information would be crucial for understanding the compound's pharmacokinetic properties and for designing analogs with improved metabolic stability.

Q & A

Q. What are the optimal synthetic routes for N,1-Dimethyl-1H-indol-6-amine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions starting from indole derivatives. For example, alkylation or reductive amination under inert atmospheres (e.g., nitrogen) with catalysts like palladium or copper (used in analogous indole syntheses) . Solvent selection (e.g., DMF or toluene) and temperature control (reflux conditions) are critical for yield optimization. Purification via column chromatography or recrystallization is recommended to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use 1H/13C NMR to confirm substitution patterns and methyl group positions. IR spectroscopy identifies amine and aromatic C-H stretches. Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns. For purity assessment, combine these with HPLC or melting point analysis .

Q. How can researchers ensure the stability of this compound during storage?

- Methodological Answer : Store the compound in airtight, light-resistant containers under inert gas (argon) at –20°C. Monitor stability via periodic HPLC analysis. Degradation products (e.g., oxidation byproducts) should be identified using LC-MS .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound against cancer targets?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to assess binding affinity with receptors like androgen receptors (AR). Validate predictions using in vitro assays (e.g., enzyme inhibition or cell viability tests). Reference studies on similar indole derivatives show interactions with residues like LEU704 and GLY708 in AR .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate results using orthogonal assays (e.g., antimicrobial disk diffusion vs. broth microdilution). Control for batch-to-batch variability by verifying purity (>95% via HPLC) and structural integrity (NMR). Compare findings with structurally similar compounds (e.g., 5-methyl-1H-indol-7-amine) to identify substituent-specific effects .

Q. How do reaction mechanisms differ when synthesizing this compound under acidic vs. basic conditions?

- Methodological Answer : Under acidic conditions, protonation of the indole nitrogen enhances electrophilic substitution at the 6-position. In basic media, deprotonation may favor alternative pathways, requiring kinetic studies (e.g., time-resolved NMR) to track intermediate formation. Solvent polarity effects should also be quantified using DFT calculations .

Q. What experimental designs are recommended for studying the compound’s neuroprotective or antimicrobial mechanisms?

- Methodological Answer : Use gene expression profiling (RNA-seq) to identify pathways modulated by the compound. For antimicrobial studies, combine MIC/MBC assays with membrane permeability tests (e.g., SYTOX Green uptake). For neuroprotection, employ oxidative stress models (e.g., H2O2-induced neuronal damage) and measure markers like SOD and glutathione .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.